p-Isopropylbenzaldehyde semicarbazone
CAS No.: 950-07-2
VCID: VC13282514
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
p-Isopropylbenzaldehyde semicarbazone is a chemical compound derived from the reaction between p-isopropylbenzaldehyde and semicarbazide. It is used in various applications, including the synthesis of metal complexes and as a precursor in pharmaceutical research. This article will delve into the synthesis, properties, and applications of p-isopropylbenzaldehyde semicarbazone, highlighting its significance in chemistry and biology. Synthesis of p-Isopropylbenzaldehyde SemicarbazoneThe synthesis of p-isopropylbenzaldehyde semicarbazone involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride in the presence of sodium acetate. This reaction typically occurs in a mixture of ethanol and water. Synthesis Steps:
Metal Complexes of p-Isopropylbenzaldehyde Semicarbazonep-Isopropylbenzaldehyde semicarbazone can form complexes with various metals, including manganese and iron. These complexes have been studied for their biological activities, such as antimicrobial and antioxidant properties. Metal Complex Synthesis:
Biological Activities:
Research Findings and Applicationsp-Isopropylbenzaldehyde semicarbazone and its derivatives have been explored for their pharmacological potential, including antimicrobial, anticancer, and antioxidant activities. Pharmacological Profile: |
---|---|
CAS No. | 950-07-2 |
Product Name | p-Isopropylbenzaldehyde semicarbazone |
Molecular Formula | C11H15N3O |
Molecular Weight | 205.26 g/mol |
IUPAC Name | [(E)-(4-propan-2-ylphenyl)methylideneamino]urea |
Standard InChI | InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+ |
Standard InChIKey | GUYURJHCOAZNNL-NTUHNPAUSA-N |
Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N |
SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
PubChem Compound | 6864798 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume